1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate
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Overview
Description
1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group attached to a butenolate backbone, with a methylphenyl substituent.
Preparation Methods
The synthesis of 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid or other diazotizing agents under acidic conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of azo compounds and other derivatives.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate involves the reactivity of the diazonium group. This group can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .
Comparison with Similar Compounds
Similar compounds to 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate include:
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate: Differing by the position of the methyl group on the phenyl ring.
1-Diazonio-4-phenylbut-1-en-2-olate: Lacking the methyl substituent.
1-Diazonio-4-{[(4-methylphenyl)sulfonyl]amino}-1-buten-2-olate: Featuring a sulfonylamino group. The uniqueness of this compound lies in its specific substituent pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
1-diazo-4-(2-methylphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)6-7-11(14)8-13-12/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUHICIXXBYRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80848189 |
Source
|
Record name | 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80848189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90266-00-5 |
Source
|
Record name | 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80848189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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